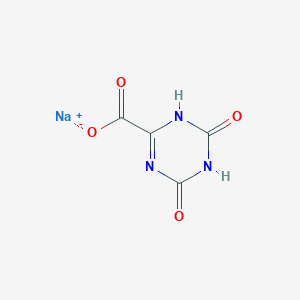

Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a yellowish-white powder that is soluble in water and has a molecular weight of 253.1 g/mol. This compound has been extensively studied for its various applications in the field of biochemistry, pharmacology, and toxicology.

Mécanisme D'action

The mechanism of action of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in viable cells. The resulting formazan product is insoluble in aqueous solutions and can be quantified using a spectrophotometer. This assay is widely used due to its simplicity, sensitivity, and low cost.

Biochemical and Physiological Effects

This compound is not known to have any significant biochemical or physiological effects on living organisms. However, it has been shown to be toxic to some cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate as a cell viability assay is its simplicity and low cost. This assay can be easily performed in a standard laboratory setting using a microplate reader. Additionally, this compound is relatively stable and has a long shelf life, making it a convenient choice for researchers.

However, there are some limitations to using this compound as a cell viability assay. Firstly, the reduction of this compound to formazan can be affected by various factors such as pH, temperature, and the presence of other compounds in the sample. Therefore, it is important to optimize the assay conditions for each experiment. Secondly, this compound is not suitable for studying the viability of all cell types. Some cell lines may not have sufficient mitochondrial dehydrogenases to reduce this compound, leading to inaccurate results.

Orientations Futures

There are several future directions for the use of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate in scientific research. Firstly, this compound could be used in combination with other assays to study the effects of drugs and toxins on various cellular processes. Secondly, this compound could be modified to improve its sensitivity and specificity for different cell types. Finally, this compound could be used in clinical settings to monitor the efficacy of cancer treatments and other therapies.

Méthodes De Synthèse

Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate can be synthesized through a simple reaction between dimethylformamide and 2,4,6-trichloro-1,3,5-triazine. The resulting product is then treated with sodium bicarbonate to obtain this compound in its monosodium form. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

Applications De Recherche Scientifique

Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate has been widely used in scientific research as a colorimetric assay for the quantification of cell viability. This assay is based on the reduction of this compound to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells in a given sample. This assay has been used to study the effects of various drugs, toxins, and environmental factors on cell viability in vitro.

Propriétés

| 17338-98-6 | |

Formule moléculaire |

C16H21NaO3 |

Poids moléculaire |

179.07 g/mol |

Nom IUPAC |

sodium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |

InChI |

InChI=1S/C4H3N3O4.Na/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 |

Clé InChI |

JULRRLFKUBPDKU-UHFFFAOYSA-M |

SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |

SMILES canonique |

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)